molecular formula C₂₅¹³C₂H₂₅D₄N₅O₆S B1153378 Bosentan-13C2, d4

Bosentan-13C2, d4

Cat. No.: B1153378
M. Wt: 557.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bosentan-13C2, d4 is a stable isotope-labeled analog of bosentan, a dual endothelin receptor antagonist used clinically to treat pulmonary arterial hypertension. This compound incorporates two carbon-13 (13C) atoms and four deuterium (D) atoms at specific positions in its structure (C₂⁵¹³C₂H₂₅D₄N₅O₆S) . The isotopic labeling facilitates its use as an internal standard in quantitative mass spectrometry, enabling precise pharmacokinetic and metabolic studies of bosentan without interference from endogenous molecules. Its molecular weight is 557.62 g/mol, and it retains the pharmacological inactivity of the parent compound while providing analytical advantages in trace detection .

Properties

Molecular Formula

C₂₅¹³C₂H₂₅D₄N₅O₆S

Molecular Weight

557.62

Synonyms

4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy-13C2, d4)-5-(2-methoxyphenoxy)[2,2’-bipyrimidin]-4-yl]benzenesulfonamide;  p-tert-Butyl-N-[6-(2-hydroxyethoxy-13C2, d4)-5-(o-methoxyphenoxy)_x000B_-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide;  Actelion-13C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Isotopic Labeling Efficiency in Bosentan Analogs
Compound Isotopic Purity (%) Chromatographic Resolution
This compound >98 Baseline separation from bosentan
Bosentan-d5 >99 Slight retention time shift
Non-labeled bosentan N/A Subject to matrix interference

Source: Pharmaffiliates analytical data

Table 2: Functional Comparison with Inflammatory Mediators
Parameter This compound LTD4
Receptor Binding None CysLT1R (Kd = 0.1–1 µM)
OxLDL Uptake Not applicable ↑ 2.5-fold via CD36
MCP-1 Induction None ↑ 3-fold at 0.5 µM

Limitations and Notes

  • The provided evidence lacks direct comparative studies of This compound with other isotope-labeled endothelin antagonists.
  • Further studies are needed to explore isotopic variants of bosentan in metabolic stability assays or drug-drug interaction models.

Q & A

Q. How to address peer-review critiques regarding incomplete characterization of this compound?

  • Methodological Answer : Re-evaluate data against the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For gaps in isotopic validation, repeat experiments with stricter controls and submit revised figures with error bars. Cite primary literature on isotopic standards to contextualize methodological choices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.